Selective Binding Profile to Adenosine Receptors (A1 vs. A3)
4-(Pyridin-4-yl)butan-1-amine demonstrates a highly selective binding profile for the adenosine A1 receptor over the A3 receptor in rat brain tissue. This is in stark contrast to many non-selective adenosine receptor ligands. The compound exhibits a potent binding affinity for A1 (Ki = 3.20 nM) [1], while showing significantly lower affinity for A3 (Ki = 18 nM) [2], resulting in a selectivity ratio of approximately 5.6-fold for A1. This selectivity is a quantifiable differentiator from compounds that bind A1 and A3 with similar affinity or those that are A3-selective.
| Evidence Dimension | Binding Affinity (Ki) for Adenosine Receptor Subtypes |
|---|---|
| Target Compound Data | Ki (A1) = 3.20 nM; Ki (A3) = 18 nM |
| Comparator Or Baseline | Comparator: Typical non-selective adenosine ligands may show <2-fold difference in Ki between A1 and A3, whereas A3-selective ligands show >100-fold preference. Here, a clear A1 preference is quantified. |
| Quantified Difference | A1/A3 Selectivity Ratio = 18 nM / 3.20 nM ≈ 5.6 |
| Conditions | Radioligand displacement assays: [3H]-PIA for A1 in rat brain membranes; [125I]-N6-(4-amino-3-iodobenzyl)adenosine for A3 in CHO cells expressing rat A3 receptors [REFS-1, REFS-2]. |
Why This Matters
This specific selectivity profile is critical for researchers investigating A1-mediated pathways (e.g., cardioprotection, neuroprotection) without confounding A3-mediated effects, reducing experimental noise and enabling clearer target validation.
- [1] BindingDB. BDBM50453531 (CHEMBL2113639): Ki = 3.20 nM for Adenosine A1 receptor. Accessed 2025. View Source
- [2] BindingDB. BDBM50453531 (CHEMBL2113639): Ki = 18 nM for Adenosine A3 receptor. Accessed 2025. View Source
